6-Chloro-2-phenylquinoline-4-carbonyl chloride
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Overview
Description
6-Chloro-2-phenylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C16H9Cl2NO and a molecular weight of 302.16 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Scientific Research Applications
6-Chloro-2-phenylquinoline-4-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the synthesis of specialty chemicals and materials, including dyes and pigments.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-phenylquinoline-4-carbonyl chloride typically involves the chlorination of 2-phenylquinoline-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-phenylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form 6-Chloro-2-phenylquinoline-4-carboxylic acid.
Reduction: The compound can be reduced to form 6-Chloro-2-phenylquinoline-4-methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild to moderate conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Water or aqueous solutions of bases such as sodium hydroxide (NaOH) are used under ambient or slightly elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
6-Chloro-2-phenylquinoline-4-carboxylic acid: Formed from hydrolysis.
6-Chloro-2-phenylquinoline-4-methanol: Formed from reduction.
Mechanism of Action
The mechanism of action of 6-Chloro-2-phenylquinoline-4-carbonyl chloride is primarily related to its reactivity as an acyl chloride. The compound can react with nucleophiles to form various derivatives, which may exhibit biological activities. The molecular targets and pathways involved depend on the specific derivative formed and its interaction with biological systems. For example, quinoline derivatives are known to interact with DNA, enzymes, and cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-phenylquinoline-4-carbonyl chloride
- 6-Fluoro-2-phenylquinoline-4-carbonyl chloride
- 6-Methyl-2-phenylquinoline-4-carbonyl chloride
Uniqueness
6-Chloro-2-phenylquinoline-4-carbonyl chloride is unique due to the presence of the chloro substituent at the 6-position of the quinoline ring. This chloro group can influence the compound’s reactivity and biological activity. Compared to other similar compounds, the chloro substituent may enhance the compound’s ability to interact with biological targets, potentially leading to improved antimicrobial or anticancer properties.
Properties
IUPAC Name |
6-chloro-2-phenylquinoline-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO/c17-11-6-7-14-12(8-11)13(16(18)20)9-15(19-14)10-4-2-1-3-5-10/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYJVJZXDKGVDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612701 |
Source
|
Record name | 6-Chloro-2-phenylquinoline-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174636-77-2 |
Source
|
Record name | 6-Chloro-2-phenyl-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174636-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-2-phenylquinoline-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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